Ap5A Exhibits Superior Potency to ATP at P2X Receptors on Sensory Neurons
In a direct head-to-head comparison on the excitability of unmyelinated axons in isolated rat vagus nerve, diadenosine pentaphosphate (Ap5A) demonstrates significantly greater potency than adenosine triphosphate (ATP) at TNP-ATP-sensitive P2X receptors. The study established a clear rank order of potency, identifying Ap5A as a more efficacious agonist than ATP in this physiologically relevant preparation [1].
| Evidence Dimension | Potency for TNP-ATP-sensitive excitation |
|---|---|
| Target Compound Data | Ap5A (30 µM) > Ap4A (30 µM) = ATP (30 µM) |
| Comparator Or Baseline | α,β-methyleneATP (30 µM) as positive control; ATP (30 µM) as primary comparator |
| Quantified Difference | Rank order of potency: α,β-meATP > Ap5A >> Ap4A = ATP |
| Conditions | Isolated rat vagus nerve; threshold tracking technique; 30 µM concentration for all agonists; TNP-ATP used as selective P2X1, P2X3, P2X2/3 antagonist |
Why This Matters
This data is critical for researchers investigating P2X-mediated nociception or neuronal signaling; selecting ATP over Ap5A would require higher concentrations to achieve comparable effect or may fail to fully activate the relevant P2X receptor population.
- [1] Burgstahler, R., et al. (2001). Diadenosine pentaphosphate is more potent than ATP at P2X receptors in isolated rat vagus nerve. NeuroReport, 12(4), 679-682. View Source
